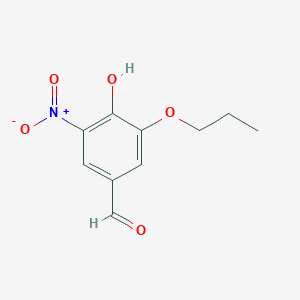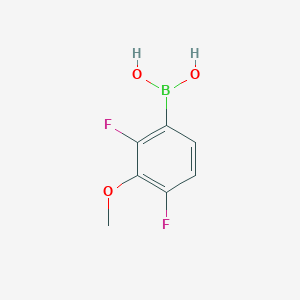
(2,4-Difluoro-3-methoxyphenyl)boronic acid
Vue d'ensemble
Description
“(2,4-Difluoro-3-methoxyphenyl)boronic acid” is a chemical compound with the formula C7H7BF2O3 and a molecular weight of 187.9365 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our boronic acid, with an organic halide in the presence of a palladium catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BF2O3/c1-13-5-3-2-4 (8 (11)12)6 (9)7 (5)10/h2-3,11-12H,1H3 . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and one methoxy group .Chemical Reactions Analysis
As mentioned earlier, this boronic acid is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, coupling with an electrophilic organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.94 , and it is typically stored in an inert atmosphere at 2-8°C . It is a solid compound .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
(2,4-Difluoro-3-methoxyphenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The boronic acid acts as a nucleophile and couples with an electrophilic halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules due to its high tolerance of various functional groups.
Creation of Fluorinated Biaryl Derivatives
This boronic acid is instrumental in creating fluorinated biaryl derivatives . These derivatives are significant in medicinal chemistry as they often exhibit enhanced metabolic stability and bioavailability. The fluorine atoms can also affect the binding affinity of the biaryl compounds to biological targets, making them valuable in drug design.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIQRAMCXSJILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716606 | |
| Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-3-methoxyphenyl)boronic acid | |
CAS RN |
406482-18-6 | |
| Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



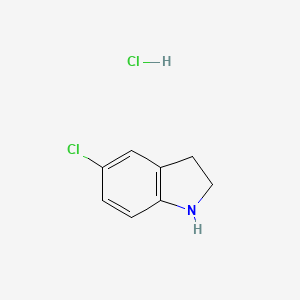
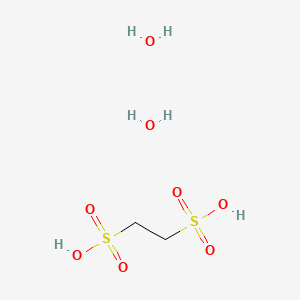
![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)
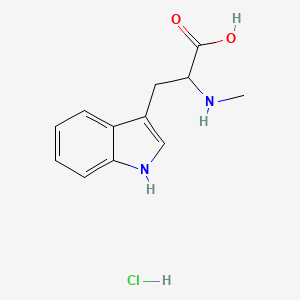


![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)
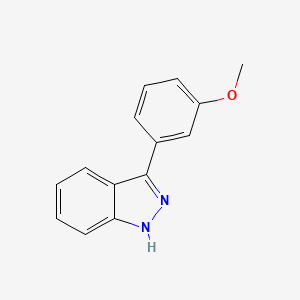
![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)

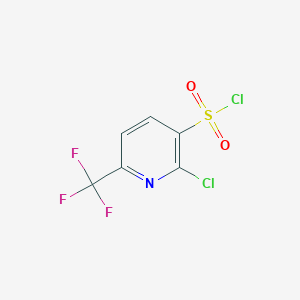
methyl}-2-phenyldiazene](/img/structure/B1425510.png)
